molecular formula C7H15NO B2945848 [(2S)-1-ethyl-2-pyrrolidinyl]methanol CAS No. 35120-34-4

[(2S)-1-ethyl-2-pyrrolidinyl]methanol

Cat. No.: B2945848
CAS No.: 35120-34-4
M. Wt: 129.203
InChI Key: GHQCZUMSSZNLJP-ZETCQYMHSA-N
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Description

[(2S)-1-ethyl-2-pyrrolidinyl]methanol is a chemical compound with the molecular formula C8H11N3 and a molecular weight of 149.19 g/mol . It is a solid substance that is used in various scientific research applications. The compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1-ethyl-2-pyrrolidinyl]methanol typically involves the reaction of pyrrolidine derivatives with ethylating agents. One common method is the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-ethyl-2-pyrrolidinyl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further convert the compound into different alcohols or amines using reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, secondary alcohols, and substituted pyrrolidine derivatives.

Scientific Research Applications

[(2S)-1-ethyl-2-pyrrolidinyl]methanol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of [(2S)-1-ethyl-2-pyrrolidinyl]methanol involves its interaction with specific molecular targets such as enzymes and receptors. The pyrrolidine ring structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. This can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog with a similar ring structure but without the ethyl and hydroxyl groups.

    Prolinol: Contains a similar pyrrolidine ring but with different substituents.

    Piperidine: A six-membered ring analog with similar chemical properties.

Uniqueness

[(2S)-1-ethyl-2-pyrrolidinyl]methanol is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethyl group and hydroxyl group allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

[(2S)-1-ethylpyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-8-5-3-4-7(8)6-9/h7,9H,2-6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQCZUMSSZNLJP-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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